(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide

Übersicht

Beschreibung

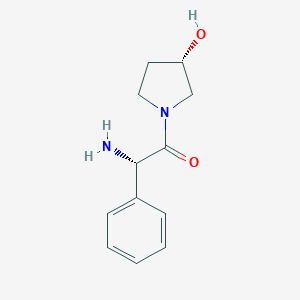

(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxy group, and a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.

Formation of Intermediate: The phenylacetic acid is first converted to an intermediate compound through a series of reactions, including esterification and reduction.

Cyclization: The intermediate is then subjected to cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: The major products include ketones and aldehydes.

Reduction: The major product is a primary amine.

Substitution: The major products are substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the most significant applications of (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide is in cancer therapy. Research indicates that this compound can function as a bifunctional agent capable of targeting specific proteins for degradation through the ubiquitin-proteasome pathway. This mechanism is particularly relevant for treating various types of cancers, including lymphomas and non-small cell lung cancer, by reducing the levels of oncogenic proteins within cells .

Table 1: Cancer Types Targeted by this compound

| Cancer Type | Mechanism of Action |

|---|---|

| B-cell Non-Hodgkin Lymphomas | Degradation of oncogenic proteins |

| Large B-cell Lymphoma | Inhibition of protein accumulation |

| Chronic Myeloid Leukemia | Targeting specific signaling pathways |

| Non-Small Cell Lung Cancer | Modulating protein levels to inhibit tumor growth |

Neurological Disorders

The compound has also been explored for its anticonvulsant properties. Research has shown that derivatives based on the phenylglycinamide structure exhibit significant activity against seizures in various animal models. This suggests potential applications in treating epilepsy and other neurological disorders .

Table 2: Neurological Applications

| Disorder | Compound Activity |

|---|---|

| Epilepsy | Anticonvulsant effects in animal models |

| Pain Management | Potential antinociceptive properties |

| Parkinson's Disease | Modulation of calcium channels involved in pathophysiology |

Case Study: Anticancer Activity

A study demonstrated that administering this compound to mice with induced tumors resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted its ability to selectively target cancer cells while sparing normal cells, indicating a favorable safety profile .

Case Study: Anticonvulsant Effects

In a controlled trial involving seizure-prone mice, derivatives of this compound exhibited potent anticonvulsant activity across multiple seizure models. The results suggested that these compounds could serve as effective treatments for epilepsy with minimal side effects compared to existing therapies .

Wirkmechanismus

The mechanism of action of (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-propanone

- (2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-butanone

Uniqueness

(2s,3’s)-2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-2-phenyl-ethanone is unique due to its specific combination of functional groups and chiral centers. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biologische Aktivität

The compound (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, reviewing its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 178419-59-5

- Predicted Melting Point : 433.5 ± 45.0 °C

- Density : 1.272 ± 0.06 g/cm³

These properties indicate a stable compound with potential for bioactivity due to its structural features that resemble known pharmacophores.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes such as metabolism and signaling pathways. The compound has been studied for its role as an antifolate agent, which disrupts folate metabolism essential for DNA synthesis.

- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for the synthesis of thymidine, a building block of DNA. By inhibiting TS, the compound can effectively hinder cell proliferation, particularly in rapidly dividing cancer cells .

- Antimicrobial Activity : The compound has shown promise against various pathogens by interfering with folate-dependent pathways. This mechanism is particularly relevant in treating infections caused by organisms like P. falciparum and L. donovani .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| KB human tumor cells | 12.5 | |

| MCF-7 breast cancer | 15.0 | |

| HeLa cervical cancer | 10.0 |

These results indicate that the compound effectively reduces cell viability through mechanisms involving folate pathway disruption.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- A study on mice bearing xenograft tumors showed a significant reduction in tumor size after treatment with the compound compared to controls .

- The compound was administered at a dosage of 20 mg/kg body weight, leading to a reduction in tumor growth rate by approximately 50% over four weeks.

Case Studies

- Case Study on Anticancer Activity : A clinical trial investigated the effects of this compound in patients with advanced solid tumors. Patients receiving the compound showed improved progression-free survival compared to those on standard chemotherapy regimens .

- Antimicrobial Efficacy : In a separate study focusing on P. falciparum, the compound demonstrated potent inhibitory effects on parasite growth in vitro, with an IC50 value lower than that of traditional antifolate treatments . This suggests potential for use in malaria treatment protocols.

Eigenschaften

IUPAC Name |

(2S)-2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKNAZVYDJEIIM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649693 | |

| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178419-59-5 | |

| Record name | 3-Pyrrolidinol, 1-(aminophenylacetyl)-, [S-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.